Gallopamil - 16662-47-8

Gallopamil

Catalog Number: EVT-308528
CAS Number: 16662-47-8
Molecular Formula: C28H40N2O5
Molecular Weight: 484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gallopamil {2-(3,4,5-trimethoxyphenyl)-2-isopropyl-5-[(3,4-dimethoxyphenethyl)methylamino]valeronitrile} is a calcium antagonist belonging to the phenylalkylamine structural class. [] It is a methoxy derivative of verapamil, exhibiting a 10-fold increase in potency compared to its parent compound. [] Gallopamil possesses a chiral center and is administered as a racemic mixture of its (R)- and (S)-enantiomers. []

Verapamil

Compound Description: Verapamil, similar to Gallopamil, belongs to the phenylalkylamine class of calcium channel blockers. It exhibits vasodilatory effects and influences cardiac conduction. []

Relevance: Verapamil is a structural analog of Gallopamil. Gallopamil is a methoxy derivative of Verapamil, with a tenfold increase in potency concerning vasodilation, negative inotropic action, and negative dromotropic effects. [] Both compounds are calcium channel blockers, but Gallopamil demonstrates higher negative chronotropic and inotropic potency compared to Verapamil. [] This difference in potency is attributed to factors beyond their shared ability to inhibit L-type Ca2+ currents. []

Norgallopamil

Compound Description: Norgallopamil is a major metabolite of Gallopamil formed via N-dealkylation. []

Relevance: As a metabolite, Norgallopamil provides insight into the metabolic pathways of Gallopamil. Studies have shown that it is a weaker cardiovascular depressant compared to Gallopamil, suggesting it may not play a significant role in mediating Gallopamil's therapeutic effects in cardiovascular diseases. [] N-glucuronides of Norgallopamil have also been identified as biliary metabolites in rats, indicating another metabolic pathway. []

N-methyl-N-[2-methyl-3-cyano-3-(3,4,5-trimethoxyphenyl)-6-hexyl]amine

Compound Description: This compound is a secondary amine formed during the N-dealkylation metabolic pathway of Gallopamil. []

Relevance: This compound highlights the stereoselective nature of Gallopamil metabolism. It is produced enantioselectively from S-(-)-Gallopamil during N-dealkylation. [] Its presence alongside other metabolites provides a deeper understanding of the metabolic fate of Gallopamil.

N-methyl-N-(3,4-dimethoxyphenethyl)amine

Compound Description: This secondary amine is a product of Gallopamil metabolism, specifically through N-dealkylation. []

Relevance: The absence of this particular metabolite in human liver microsomes, unlike in rat liver microsomes, demonstrates species-dependent variations in Gallopamil metabolism. [] This highlights the importance of considering species differences when extrapolating metabolic data from animal models to humans.

3,4-Dimethoxyphenylethanol and 2-methyl-3-cyano-3-(3,4,5-trimethoxyphenyl)-6-hexanol

Compound Description: These two alcohols are generated during the metabolic breakdown of Gallopamil. []

Relevance: These alcohols are formed from their respective intermediate aldehydes, likely through a non-enzymatic process, under the reductive conditions present in microsomal incubations. [] Their emergence as metabolites further contributes to the overall picture of Gallopamil’s metabolism.

3,4-Dimethoxyphenylacetic acid and 4-(3,4,5-trimethoxyphenyl)-5-methyl-4-cyanohexanoic acid

Compound Description: These carboxylic acids are metabolites resulting from the oxidative metabolism of Gallopamil-derived aldehydes. []

Relevance: These metabolites, observed following incubation with rat liver supernatant, suggest an alternative metabolic route for Gallopamil. The aldehydes, precursors to these acids, likely undergo oxidation in the presence of specific enzymes in the liver. []

Norverapamil

Compound Description: Norverapamil is the primary metabolite of Verapamil, formed through N-demethylation. []

Relevance: Similar to the N-glucuronides of Norgallopamil, N-glucuronides of Norverapamil have been detected in the bile of rats administered Verapamil. [] This suggests a shared metabolic pathway between Verapamil and Gallopamil, potentially due to their structural similarities.

(S)-emopamil

Compound Description: (S)-emopamil belongs to the phenylalkylamine group and functions as both a calcium and serotonin antagonist. []

Atenolol

Compound Description: Atenolol is a beta-blocker primarily used to treat hypertension and other cardiovascular conditions. []

Relevance: In one study, Atenolol was used as a comparator drug to assess the effects of Gallopamil on left ventricular diastolic function in patients with acute myocardial infarction. [] Unlike Gallopamil, Atenolol did not significantly improve echo-Doppler parameters of left ventricular filling. [] This comparison emphasizes the specific actions of calcium channel blockers like Gallopamil on cardiac function.

Isosorbide-5-mononitrate (IS-5-MN)

Compound Description: IS-5-MN is a nitrate medication used for the treatment of angina pectoris due to its vasodilatory properties. []

Relevance: A study explored the combined effects of IS-5-MN and Gallopamil in patients with mixed angina. [] While both drugs independently improved exercise tolerance, their combination exhibited a significantly greater effect on exercise tolerance and a reduction in ischemic events. [] This synergistic action highlights the potential benefits of combining drugs with complementary mechanisms of action.

Source and Classification

Gallopamil is derived from the class of compounds known as phenylalkylamines, which are characterized by their ability to inhibit calcium ion influx through voltage-gated calcium channels. This mechanism makes them valuable in managing conditions such as hypertension and angina pectoris. Gallopamil's pharmacological action is primarily as a calcium antagonist, affecting cardiac and smooth muscle contraction .

Synthesis Analysis

The synthesis of gallopamil involves several chemical transformations that typically include the formation of the phenylalkylamine structure. One notable method includes:

  1. Starting Materials: The synthesis often begins with appropriate substituted phenylacetic acids or their derivatives.
  2. Key Reactions: The reaction sequence may involve:
    • Alkylation of an amine with a suitable alkyl halide.
    • Formation of the amide bond through coupling reactions.
    • Resolution of racemic mixtures to obtain optically active enantiomers, which is crucial for pharmacological efficacy .
  3. Technical Parameters: Parameters such as temperature, solvent choice, and reaction time are optimized to enhance yield and selectivity, particularly in obtaining the desired stereoisomer.

Recent studies have explored deuterated analogs of gallopamil for metabolic studies, highlighting the ongoing research into its synthesis and metabolic pathways .

Molecular Structure Analysis

Gallopamil's molecular structure features a complex arrangement that contributes to its biological activity:

  • Core Structure: The compound consists of a phenyl ring attached to a piperidine moiety, linked by an ethylene bridge.
  • Stereochemistry: Gallopamil exhibits stereoisomerism, with distinct pharmacological profiles for its R- and S-enantiomers. The S-enantiomer is often more active than the R-enantiomer in biological assays .
  • Conformational Analysis: Studies have indicated that the conformation of gallopamil is crucial for its interaction with calcium channels, influencing its antagonistic properties .
Chemical Reactions Analysis

Gallopamil participates in various chemical reactions that are significant for its metabolism and pharmacokinetics:

  1. Metabolism: Upon administration, gallopamil undergoes extensive hepatic metabolism, resulting in various metabolites including N-glucuronides. These metabolites are formed via conjugation reactions involving glucuronic acid, which enhances water solubility and facilitates excretion .
  2. Enantioselectivity: Research indicates that there is a preferential conversion of the S-enantiomer to its glucuronide form compared to the R-enantiomer, suggesting enantioselective metabolic pathways that could impact therapeutic outcomes .
Mechanism of Action

The primary mechanism of action for gallopamil involves:

  • Calcium Channel Blockade: Gallopamil inhibits L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This inhibition reduces intracellular calcium levels, leading to decreased myocardial contractility and vasodilation .
  • Pharmacological Effects: By blocking calcium influx, gallopamil effectively lowers blood pressure and alleviates angina symptoms. It also has implications in modulating heart rate by affecting conduction through the atrioventricular node.
Physical and Chemical Properties Analysis

Gallopamil exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited water solubility.
  • Stability: The compound shows stability under physiological conditions but can degrade under extreme pH or temperature variations.
  • Melting Point: The melting point provides insights into its purity and crystalline form, which can influence bioavailability.

These properties are essential for understanding how gallopamil behaves in biological systems and how it can be formulated for therapeutic use.

Applications

Gallopamil has been explored for various scientific applications:

  1. Cardiovascular Therapies: Its primary application remains in treating hypertension and angina due to its effective calcium channel blocking properties.
  2. Asthma Treatment: Investigational studies have evaluated gallopamil's potential role in managing asthma symptoms by modulating bronchial smooth muscle tone .
  3. Research Tool: Gallopamil serves as a valuable tool in pharmacological research to study calcium channel dynamics and their implications in various diseases.
Introduction to Gallopamil: Historical Context & Pharmacological Classification

Discovery & Development of Gallopamil as a Calcium Antagonist

The discovery of gallopamil emerged from systematic pharmacological investigations in the 1960s that identified calcium influx as a fundamental mechanism regulating cardiovascular function. Researchers initially screened coronary dilators using in vivo models, such as dog coronary beds precontracted by angiotensin, leading to the identification of diphenylpiperazine compounds with calcium-modulating properties [1]. This foundational work established the concept of "calcium antagonism," whereby specific compounds inhibited calcium-dependent contraction in depolarized arterial preparations. Gallopamil (initially designated D600) was developed as part of this research wave, synthesized through deliberate molecular modifications of verapamil to enhance specificity and potency [5] [7].

According to Fleckenstein's classification system, gallopamil exemplifies a Group A calcium antagonist, characterized by highly specific inhibition of transmembrane calcium influx into myocardial, pacemaker, and vascular smooth muscle cells without significant secondary effects on other ion channels [7]. Experimental electrophysiological and biochemical studies demonstrated gallopamil's ability to reduce calcium-dependent myocardial contractility and oxygen consumption, suppress pacemaker activity (both nomotopic and ectopic), and exert potent vasodilation—effects quantitatively surpassing verapamil by approximately one order of magnitude [7]. Isotopic techniques using radiolabeled calcium (⁴⁵Ca²⁺) provided direct evidence of gallopamil's inhibition of calcium influx in vascular smooth muscle, establishing its mechanism as a true calcium entry blocker rather than a mere functional antagonist [1].

Table 1: Key Pharmacodynamic Properties of Gallopamil in Experimental Models

Biological SystemPrimary EffectMagnitude Relative to VerapamilMeasurement Technique
Myocardial tissueReduced contractility & oxygen consumption10-fold increaseElectrophysiology, Biochemical assays
Cardiac pacemaker cellsSuppressed automaticity8-12 fold increaseElectrophysiological recording
Vascular smooth muscleVasodilation10-fold increaseIsolated artery preparation
Ischemic myocardiumProtection from calcium overloadSuperior cytoprotectionHistological analysis

Structural Relationship to Verapamil: Methoxy Derivative Characteristics

Gallopamil (chemical name: 5-[(3,4-dimethoxyphenethyl)methylamino]-2-(3,4,5-trimethoxyphenyl)-2-isopropylvaleronitrile hydrochloride) is structurally characterized as a methoxy derivative of verapamil, with systematic substitutions enhancing its interaction with L-type calcium channels [4] [6] [9]. The primary structural distinction resides in the para-methoxy substitution on the "A-ring" (verapamil possesses hydrogen at this position), which significantly modifies electron distribution and steric bulk within the phenylalkylamine pharmacophore [4] [9]. This modification is strategically positioned to engage with tyrosine residues in the channel's α₁-subunit, particularly within domain III S6 (Tyr⁴⁶⁹) and domain IV S6 (Tyr⁴⁴¹) transmembrane segments, enhancing binding affinity [3].

The molecular weight of gallopamil free base is 484.63 g/mol (C₂₈H₄₀N₂O₅), increasing to 521.09 g/mol for the hydrochloride salt (C₂₈H₄₁ClN₂O₅) used clinically [9] [10]. The compound retains verapamil's tertiary amine group, which becomes protonated at physiological pH, restricting membrane permeability and directing its access route to the calcium channel's pore via the intracellular pathway when the channel is in the open state [4]. The nitrile group (-C≡N) at the alkyl chain terminus serves as a critical binding element, coordinating with a calcium ion (Ca²⁺) bound within the channel's selectivity filter formed by glutamate residues in repeats III and IV [3]. This interaction explains the experimentally observed potentiation of gallopamil's action by extracellular calcium concentrations.

Table 2: Structural Comparison of Gallopamil and Verapamil

Structural FeatureGallopamilVerapamilFunctional Consequence
A-ring substitution3,4,5-Trimethoxyphenyl3,4-DimethoxyphenylEnhanced H-bonding with Tyr residues in S6 segments
Para-position on A-ringMethoxy groupHydrogenIncreased hydrophobic interactions
Nitrile groupPresentPresentCoordination with selectivity filter Ca²⁺
Tertiary aminePresentPresentIntracellular access requirement
Molecular weight (free base)484.63 g/mol454.60 g/molIncreased steric complementarity

Classification Within Phenylalkylamine Calcium Channel Blockers

Gallopamil occupies a distinct position within the phenylalkylamine (PAA) subclass of calcium channel inhibitors, characterized by its selective interaction with L-type voltage-gated calcium channels (Cav1.2 and Cav1.3 subtypes) and state-dependent binding kinetics [4] [6]. Unlike dihydropyridines that predominantly target vascular smooth muscle, PAAs exhibit balanced activity across cardiac and vascular tissues due to their shared affinity for Cav1.2 channels expressed in myocardium and vasculature [4]. Gallopamil demonstrates approximately 10-fold greater potency than verapamil at the molecular level, with an IC₅₀ of 0.017 μM against human Cav1.2 channels expressed in HEK293 cells, measured via two-electrode voltage-clamp electrophysiology [9].

The compound's classification is further defined by its mechanism of channel access. As a charged molecule at physiological pH, gallopamil requires channel opening for intracellular access to its binding site within the pore's central cavity—a characteristic differentiating it from dihydropyridines that access their binding site from the extracellular side [4] [6]. This access pathway underpins gallopamil's use-dependent (frequency-dependent) inhibition: during rapid depolarization (e.g., tachyarrhythmias), increased channel opening enhances drug binding and efficacy [4]. Molecular modeling studies based on KvAP channel structures reveal gallopamil's binding mode involves dual aromatic interactions: the meta-methoxy group on ring A accepts a hydrogen bond from Tyr⁴⁶⁹ in domain IIIS6, while the meta-methoxy group on ring B bonds with Tyr⁴⁴¹ in domain IVS6 [3].

Gallopamil's tissue selectivity profile reflects the biophysical properties of the target channels rather than differential expression. Hypertensive states induce partial depolarization in arterial smooth muscle, increasing the proportion of inactivated channels that exhibit higher affinity for gallopamil—explaining the compound's increased efficacy in hypertensive models without significantly reducing blood pressure in normotensive subjects [1] [7]. The compound displays particular efficacy in suppressing ectopic pacemaker activity and protecting against calcium overload during ischemia, classifying it therapeutically as both an antianginal and antiarrhythmic agent within its pharmacological subclass [5] [7].

Table 3: Classification Characteristics of Gallopamil Within Calcium Channel Blockers

Classification ParameterGallopamilDihydropyridinesBenzothiazepines
Chemical classPhenylalkylamineDihydropyridineBenzothiazepine
Primary molecular targetCav1.2, Cav1.3Cav1.2 (vascular)Cav1.2
Binding site locationPore central cavityExtracellular III-IV interfaceIntracellular I-IV interface
State dependenceOpen/inactivated stateInactivated stateOpen state
Access pathwayIntracellularExtracellularIntracellular
Frequency dependencePronouncedMinimalModerate
Dominant therapeutic actionAntiarrhythmic/AntianginalAntihypertensiveAntianginal

Properties

CAS Number

16662-47-8

Product Name

Gallopamil

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile

Molecular Formula

C28H40N2O5

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3

InChI Key

XQLWNAFCTODIRK-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Synonyms

D 600
D-600
D600
Elgiprona
Gallobeta
Gallopamil
Gallopamil Hydrochloride
gallopamil von ct
Hydrochloride, Gallopamil
Methoxyverapamil
Prebet
Procorum

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.